molecular formula C9H9ClO2 B164554 (R)-2-((3-Chlorophenoxy)methyl)oxirane CAS No. 129098-54-0

(R)-2-((3-Chlorophenoxy)methyl)oxirane

Cat. No. B164554
CAS RN: 129098-54-0
M. Wt: 184.62 g/mol
InChI Key: QMWAQHTYWDAKBC-VIFPVBQESA-N
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Description

(R)-2-((3-Chlorophenoxy)methyl)oxirane, also known as Epichlorohydrin or ECH, is a colorless liquid organic compound that is widely used in the chemical industry. It is an important intermediate in the production of various chemicals such as resins, plastics, and elastomers. The chemical structure of ECH contains an oxirane ring, which makes it highly reactive and useful in many industrial applications.

Mechanism of Action

ECH is a highly reactive compound due to the presence of the oxirane ring. It can react with a wide range of compounds, including nucleophiles such as amines, alcohols, and thiols. The reaction between ECH and these nucleophiles results in the formation of stable covalent bonds, which makes it useful in many industrial applications.
Biochemical and physiological effects:
ECH has been shown to have toxic effects on living organisms. It is a known carcinogen and mutagen, and exposure to ECH has been linked to an increased risk of cancer and other health problems. ECH can also cause irritation and damage to the skin, eyes, and respiratory system.

Advantages and Limitations for Lab Experiments

ECH is a useful compound for laboratory experiments due to its high reactivity and versatility. It can be used as a starting material for the synthesis of many different compounds, and its reactivity can be controlled by varying the reaction conditions. However, the toxic nature of ECH means that it must be handled with care, and appropriate safety precautions must be taken when working with this compound.

Future Directions

There are many potential future directions for research on ECH. One area of interest is in the development of new methods for the synthesis of ECH and related compounds. Another area of research is in the development of new materials based on ECH, such as biodegradable plastics and composites. Additionally, there is ongoing research into the health effects of ECH and ways to mitigate its toxic effects. Overall, ECH is a compound with many potential applications and areas for future research.

Synthesis Methods

The most common method for the synthesis of ECH is the reaction between epichlorohydrin and sodium hydroxide. This process is known as the chlorohydrin process and involves the addition of sodium hydroxide to epichlorohydrin in the presence of water. The reaction results in the formation of ECH and sodium chloride.

Scientific Research Applications

ECH has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new materials. ECH is used as a building block in the synthesis of epoxy resins, which are widely used in the production of coatings, adhesives, and composites. ECH is also used in the production of glycidyl ethers, which are used as reactive diluents in the formulation of epoxy resins.

properties

IUPAC Name

(2R)-2-[(3-chlorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWAQHTYWDAKBC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574758
Record name (2R)-2-[(3-Chlorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((3-Chlorophenoxy)methyl)oxirane

CAS RN

129098-54-0
Record name (2R)-2-[(3-Chlorophenoxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129098-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-[(3-Chlorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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